molecular formula C18H17NO4 B5910526 3-Hydroxy-4-morpholin-4-ylmethyl-benzo[c]chromen-6-one

3-Hydroxy-4-morpholin-4-ylmethyl-benzo[c]chromen-6-one

Cat. No.: B5910526
M. Wt: 311.3 g/mol
InChI Key: KCLFRHGSQKKHMU-UHFFFAOYSA-N
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Description

3-Hydroxy-4-morpholin-4-ylmethyl-benzo[c]chromen-6-one is a complex organic compound with a molecular formula of C18H17NO4. This compound is part of the benzo[c]chromen-6-one family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-morpholin-4-ylmethyl-benzo[c]chromen-6-one typically involves a multi-step process. One common method includes the reaction of 3,4-dichlorocoumarins with 1,3-butadiene through a tandem photo-thermal-photo reaction sequence. This method does not require a metal catalyst or peroxide promoter, making it an efficient and versatile approach .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-morpholin-4-ylmethyl-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Hydroxy-4-morpholin-4-ylmethyl-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of phosphodiesterase II (PDE2). This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play crucial roles in various cellular processes. The molecular targets include PDE2 enzymes, and the pathways involved are related to signal transduction and cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-morpholin-4-ylmethyl-benzo[c]chromen-6-one stands out due to its morpholine ring, which enhances its solubility and bioavailability. This structural feature also contributes to its unique biological activities, making it a promising candidate for further research and development .

Properties

IUPAC Name

3-hydroxy-4-(morpholin-4-ylmethyl)benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-16-6-5-13-12-3-1-2-4-14(12)18(21)23-17(13)15(16)11-19-7-9-22-10-8-19/h1-6,20H,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLFRHGSQKKHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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